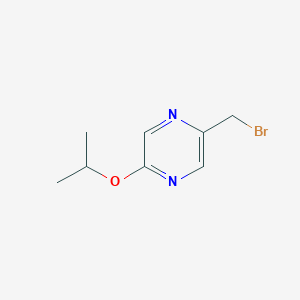

2-(Bromomethyl)-5-isopropoxypyrazine

Description

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

2-(bromomethyl)-5-propan-2-yloxypyrazine |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)12-8-5-10-7(3-9)4-11-8/h4-6H,3H2,1-2H3 |

InChI Key |

BGNUWWLDSILADJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=C(N=C1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-5-isopropoxypyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Bromomethyl)-5-isopropoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to offer a robust framework for its study and utilization. We will delve into a proposed synthetic pathway, predict its spectroscopic characteristics, and explore its reactivity profile, with a focus on its potential as a building block for novel therapeutic agents. This document is intended to serve as a valuable resource for researchers navigating the synthesis and application of substituted pyrazine derivatives.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it a versatile component in the design of bioactive molecules.[3] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] The introduction of various substituents onto the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a focal point for the development of new therapeutic agents.[6]

2-(Bromomethyl)-5-isopropoxypyrazine is a bifunctional molecule, featuring a reactive bromomethyl group and an isopropoxy substituent. The isopropoxy group can influence the compound's lipophilicity and metabolic stability, while the bromomethyl group serves as a key handle for introducing the pyrazine moiety into larger, more complex molecules through nucleophilic substitution reactions.[7] This guide will provide a detailed exploration of this promising, yet under-documented, chemical entity.

Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine

A plausible and efficient synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine can be envisioned in a two-step sequence starting from commercially available precursors. This strategy involves the initial synthesis of the intermediate, 2-methyl-5-isopropoxypyrazine, followed by a selective benzylic bromination.

Step 1: Synthesis of 2-Methyl-5-isopropoxypyrazine

The synthesis of the 2-methyl-5-isopropoxypyrazine intermediate can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable dihalopyrazine, followed by the introduction of the methyl group. A more direct approach, however, would be the condensation of an appropriate 1,2-dicarbonyl compound with a 1,2-diamine. For instance, the condensation of methylglyoxal with 2-amino-1-propanol, followed by oxidation, could potentially yield the desired intermediate. A more established method would involve the reaction of 2-chloro-5-methylpyrazine with sodium isopropoxide.

Experimental Protocol: Synthesis of 2-Methyl-5-isopropoxypyrazine (Proposed)

-

Materials: 2-Chloro-5-methylpyrazine, Sodium isopropoxide, Anhydrous isopropanol, Reflux condenser, Magnetic stirrer, Heating mantle.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrazine (1.0 eq) in anhydrous isopropanol.

-

Add sodium isopropoxide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude 2-methyl-5-isopropoxypyrazine by column chromatography on silica gel.

-

Step 2: Benzylic Bromination to Yield 2-(Bromomethyl)-5-isopropoxypyrazine

The conversion of the methyl group of 2-methyl-5-isopropoxypyrazine to a bromomethyl group can be effectively achieved through a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source.[8][9] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[10][11] The use of NBS is advantageous as it provides a low and constant concentration of bromine, which minimizes side reactions such as addition to the pyrazine ring.[9]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine (Proposed)

-

Materials: 2-Methyl-5-isopropoxypyrazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4) or other suitable solvent, Reflux condenser, Magnetic stirrer, Heating mantle, UV lamp (optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-isopropoxypyrazine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(Bromomethyl)-5-isopropoxypyrazine by column chromatography on silica gel.

-

Caption: Proposed two-step synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of specific experimental data for 2-(Bromomethyl)-5-isopropoxypyrazine, its physicochemical and spectroscopic properties are predicted based on the analysis of its constituent functional groups and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 231.09 g/mol |

| Appearance | Likely a pale yellow to brown solid or oil |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

| Boiling Point | Expected to be higher than its precursor, 2-methyl-5-isopropoxypyrazine, due to the increased molecular weight and polarity. |

| Stability | The bromomethyl group is susceptible to hydrolysis and nucleophilic attack. The compound should be stored in a cool, dry place, protected from light and moisture.[2] |

Spectroscopic Data (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) for 2-(Bromomethyl)-5-isopropoxypyrazine are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazine-H (at C3) | ~8.2-8.4 | s | 1H | The proton at the C3 position is deshielded by the adjacent nitrogen atom. |

| Pyrazine-H (at C6) | ~7.8-8.0 | s | 1H | The proton at the C6 position is influenced by the isopropoxy group. |

| -CH₂Br | ~4.5-4.7 | s | 2H | The methylene protons are deshielded by the adjacent bromine atom and the pyrazine ring. |

| -OCH(CH₃)₂ | ~4.8-5.2 | septet | 1H | The methine proton of the isopropoxy group is split by the six equivalent methyl protons. |

| -OCH(CH₃)₂ | ~1.3-1.5 | d | 6H | The six methyl protons of the isopropoxy group are equivalent and are split by the methine proton. |

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazine-C (at C2) | ~150-155 | Carbon attached to the bromomethyl group. |

| Pyrazine-C (at C5) | ~155-160 | Carbon attached to the isopropoxy group. |

| Pyrazine-C (at C3) | ~135-140 | Aromatic carbon adjacent to a nitrogen. |

| Pyrazine-C (at C6) | ~130-135 | Aromatic carbon adjacent to a nitrogen. |

| -CH₂Br | ~30-35 | Carbon attached to bromine is significantly deshielded. |

| -OCH(CH₃)₂ | ~70-75 | Methine carbon of the isopropoxy group. |

| -OCH(CH₃)₂ | ~20-25 | Methyl carbons of the isopropoxy group. |

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1][4][12]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N (pyrazine ring) | 1550-1600 | Stretching |

| C-O (ether) | 1050-1250 | Stretching |

| C-Br | 500-600 | Stretching |

In an electron ionization (EI) mass spectrum, 2-(Bromomethyl)-5-isopropoxypyrazine is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[13] Key fragmentation pathways would likely involve the loss of the bromine atom, the isopropoxy group, and cleavage of the side chain.

| m/z | Predicted Fragment |

| 230/232 | [M]⁺ (Molecular ion) |

| 151 | [M - Br]⁺ |

| 188/190 | [M - C₃H₇]⁺ |

| 172/174 | [M - OC₃H₇]⁺ |

Reactivity and Potential Applications

The chemical reactivity of 2-(Bromomethyl)-5-isopropoxypyrazine is dominated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions.[7] This makes the compound a valuable building block for the synthesis of a wide range of pyrazine derivatives.

Nucleophilic Substitution Reactions

The benzylic bromide is susceptible to attack by various nucleophiles, such as amines, alcohols, thiols, and carbanions, via an SN2 mechanism.[14][15] This allows for the straightforward introduction of the 5-isopropoxypyrazin-2-yl)methyl moiety into other molecules.

Caption: General scheme for nucleophilic substitution reactions.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine (Proposed)

-

Materials: 2-(Bromomethyl)-5-isopropoxypyrazine, Primary or secondary amine, A non-nucleophilic base (e.g., triethylamine or potassium carbonate), A suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 eq) and the base (1.5 eq) in the chosen solvent.

-

Add a solution of 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Applications in Drug Discovery

The (5-isopropoxypyrazin-2-yl)methyl scaffold can be incorporated into various molecular frameworks to explore their potential as therapeutic agents. Given the broad range of biological activities exhibited by pyrazine derivatives, this building block could be utilized in the synthesis of novel compounds for various therapeutic areas, including:

-

Oncology: Many pyrazine-containing molecules have shown potent anticancer activity.[4][6]

-

Infectious Diseases: Pyrazine derivatives have been investigated as antibacterial and antiviral agents.[5]

-

Inflammation: Some pyrazine compounds exhibit anti-inflammatory properties.[4]

The isopropoxy group can enhance the drug-like properties of a molecule by increasing its lipophilicity, which can improve cell membrane permeability and oral absorption.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions should be taken when handling 2-(Bromomethyl)-5-isopropoxypyrazine.

-

Hazards: Bromomethyl compounds are generally considered to be lachrymators and skin and respiratory irritants. They are also alkylating agents and should be handled with care.[2]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage in a refrigerator is recommended.[2]

Conclusion

2-(Bromomethyl)-5-isopropoxypyrazine represents a valuable and versatile building block for the synthesis of novel pyrazine-containing compounds with potential applications in drug discovery. Although specific experimental data for this molecule is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and reactivity based on established chemical principles and data from analogous structures. The proposed synthetic route is practical and relies on well-understood chemical transformations. The predicted spectroscopic data will aid in the characterization of this compound, and the outlined reactivity profile highlights its potential for creating diverse molecular libraries. Researchers in medicinal chemistry and related fields are encouraged to explore the potential of this and similar pyrazine derivatives in their quest for new and effective therapeutic agents.

References

-

Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. (n.d.). J-Stage. Retrieved February 29, 2026, from [Link]

-

Infrared spectrometry of pyrazines. (2025, August 6). ResearchGate. Retrieved February 29, 2026, from [Link]

-

Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). Taylor & Francis. Retrieved February 29, 2026, from [Link]

-

Pyrazines. (n.d.). In Comprehensive Organic Chemistry. Retrieved February 29, 2026, from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Nature. Retrieved February 29, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). Retrieved February 29, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 29, 2026, from [Link]

-

Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. (n.d.). ACS Publications. Retrieved February 29, 2026, from [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 29, 2026, from [Link]

-

Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (2020, October 15). Technoarete. Retrieved February 29, 2026, from [Link]

-

Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved February 29, 2026, from [Link]

-

7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts. Retrieved February 29, 2026, from [Link]

-

Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. (2024, November 23). ChemistryTalk. Retrieved February 29, 2026, from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). (n.d.). NP-MRD. Retrieved February 29, 2026, from [Link]

-

1H- and 13C-NMR for. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 29, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved February 29, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 29, 2026, from [Link]

-

Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2025, August 7). ResearchGate. Retrieved February 29, 2026, from [Link]

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved February 29, 2026, from [Link]

- Synthesis process of 2-methyl-5-pyrazine formate. (n.d.). Google Patents.

- Method for synthesizing 5-methylpyrazine-2-carboxylic acid. (n.d.). Google Patents.

-

Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (n.d.). Retrieved February 29, 2026, from [Link]

-

Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (n.d.). ACS Publications. Retrieved February 29, 2026, from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. Retrieved February 29, 2026, from [Link]

-

Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (2014, December 18). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]

-

Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. (n.d.). ClinPGx. Retrieved February 29, 2026, from [Link]

-

Unlocking Drug Longevity: The Crucial Role of Stability Studies. (2025, February 15). Almac Group. Retrieved February 29, 2026, from [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved February 29, 2026, from [Link]

-

Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). U.S. Food and Drug Administration. Retrieved February 29, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Bromomethyl)-5-isopropoxypyrazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The subject of this guide, 2-(bromomethyl)-5-isopropoxypyrazine, is a functionalized pyrazine with two key reactive sites: a bromomethyl group, which is an excellent electrophile for introducing the pyrazine moiety into larger molecules, and an isopropoxy group, which can modulate the compound's solubility, lipophilicity, and metabolic stability.

The absence of a commercially available source for 2-(bromomethyl)-5-isopropoxypyrazine necessitates a well-defined synthetic strategy. This guide proposes a robust and logical synthetic route, grounded in established organic chemistry principles, to enable its preparation in a laboratory setting.

Physicochemical Properties and Characterization

While a specific CAS number for 2-(bromomethyl)-5-isopropoxypyrazine is not found in major chemical databases, its key physicochemical properties can be calculated based on its molecular structure.

| Property | Value |

| Molecular Formula | C₈H₁₁BrN₂O |

| Molecular Weight | 231.09 g/mol |

| CAS Number | Not assigned or not publicly available |

Characterization of 2-(bromomethyl)-5-isopropoxypyrazine would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, with expected signals corresponding to the isopropoxy, bromomethyl, and pyrazine ring protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present, such as C-H, C-N, C-O, and C-Br bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Proposed Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine

The proposed synthesis involves a two-step process starting from the commercially available 2-chloro-5-isopropoxypyrazine, followed by a nucleophilic substitution to introduce the methyl group, and finally a radical bromination.

Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(bromomethyl)-5-isopropoxypyrazine.

Step 1: Synthesis of 2-Methyl-5-isopropoxypyrazine

This step involves a nickel-catalyzed Kumada cross-coupling reaction between 2-chloro-5-isopropoxypyrazine and methylmagnesium bromide.

Reaction:

Protocol:

-

To a solution of 2-chloro-5-isopropoxypyrazine (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add Ni(dppp)Cl₂ (0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq, 3 M solution in diethyl ether) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methyl-5-isopropoxypyrazine.

Step 2: Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine

This step involves the radical bromination of the methyl group of 2-methyl-5-isopropoxypyrazine using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction:

Protocol:

-

Dissolve 2-methyl-5-isopropoxypyrazine (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(bromomethyl)-5-isopropoxypyrazine.

Potential Applications in Drug Discovery and Materials Science

The bifunctional nature of 2-(bromomethyl)-5-isopropoxypyrazine makes it a versatile building block for the synthesis of more complex molecules.

Medicinal Chemistry

The pyrazine core is a common feature in many kinase inhibitors. The bromomethyl group allows for the covalent attachment of this scaffold to target proteins, which can lead to increased potency and duration of action. The isopropoxy group can be used to fine-tune the pharmacokinetic properties of the final drug candidate.

Caption: Application in the synthesis of covalent inhibitors.

Materials Science

The pyrazine ring can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromomethyl group provides a convenient handle for polymerization or for grafting onto surfaces to modify their properties.

Safety and Handling

Bromomethyl compounds are lachrymators and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like 2-(bromomethyl)pyrazine.

Conclusion

References

No direct references for the synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine are available. The proposed synthetic steps are based on well-established, analogous reactions found in the organic chemistry literature.

Role of 2-(Bromomethyl)-5-isopropoxypyrazine in medicinal chemistry

An In-depth Technical Guide to the Role of 2-(Bromomethyl)-5-isopropoxypyrazine in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role as a bioisostere for various aromatic systems.[1][2] This technical guide delves into the specific role and potential of 2-(Bromomethyl)-5-isopropoxypyrazine, a highly functionalized building block poised for significant applications in drug discovery. While direct literature on this exact molecule is sparse, this document synthesizes established principles of pyrazine chemistry, reaction mechanisms of analogous structures, and modern medicinal chemistry strategies to present a comprehensive technical overview. We will explore its logical synthesis, inherent chemical reactivity, and strategic application in constructing novel molecular entities with therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic synthons for the creation of next-generation therapeutics.

The Strategic Value of the Pyrazine Core in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is considered a "privileged scaffold".[3] Its utility in medicinal chemistry is multifaceted:

-

Bioisosteric Replacement: Pyrazine is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine rings. This substitution can modulate a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—while preserving or enhancing its biological activity.[1][4]

-

Hydrogen Bonding: The electron-deficient nature of the pyrazine ring and the presence of nitrogen lone pairs allow it to act as a hydrogen bond acceptor. This is a critical interaction in the binding of ligands to biological targets, particularly the hinge region of protein kinases.[1][5]

-

Modulation of Physicochemical Properties: The nitrogen atoms influence the electronic distribution of the ring, which can be further tuned by substituents to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

The incorporation of specific functional groups onto this core, such as the isopropoxy and bromomethyl moieties in the title compound, provides a powerful toolkit for fine-tuning molecular properties and enabling diverse synthetic elaborations.

Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine: A Proposed Pathway

A robust and scalable synthesis is paramount for the utility of any building block. Based on established methodologies for related heterocyclic compounds, a logical and efficient synthetic route for 2-(Bromomethyl)-5-isopropoxypyrazine can be proposed. The pathway is designed to proceed from readily available starting materials.

Proposed Synthetic Workflow

The synthesis can be envisioned in two primary stages: first, the construction of the 2-methyl-5-isopropoxypyrazine intermediate, and second, the selective bromination of the methyl group.

Caption: Proposed synthetic pathway for 2-(Bromomethyl)-5-isopropoxypyrazine.

Experimental Protocol: Stage 2 - Free-Radical Bromination

This protocol is adapted from a similar procedure for the synthesis of 2-bromo-5-bromomethylpyridine.[7]

-

Reaction Setup: To a solution of 2-methyl-5-isopropoxypyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (NBS, 1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77-80°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate initiation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is observed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(Bromomethyl)-5-isopropoxypyrazine.

Causality: The choice of NBS and AIBN is critical for achieving selective benzylic-type bromination on the methyl group, which is activated by the adjacent pyrazine ring. The reaction proceeds via a free-radical chain mechanism, which is favored over electrophilic aromatic substitution on the electron-deficient pyrazine core.

Chemical Reactivity and Synthetic Utility

The cornerstone of 2-(Bromomethyl)-5-isopropoxypyrazine's utility lies in the high reactivity of its bromomethyl group. This group functions as a potent electrophile, making it an excellent substrate for a wide range of nucleophilic substitution reactions (Sₙ2).[8] This allows for the facile introduction of diverse functional groups and the construction of extensive compound libraries.

Caption: Versatility of 2-(Bromomethyl)-5-isopropoxypyrazine in Sₙ2 reactions.

Representative Protocol: Synthesis of a Secondary Amine Derivative

-

Reactant Preparation: Dissolve the primary or secondary amine of interest (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq), in a polar aprotic solvent like acetonitrile or DMF.

-

Addition of Electrophile: To this solution, add 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the desired product.

Role in Medicinal Chemistry: A Tripartite Contribution

The value of 2-(Bromomethyl)-5-isopropoxypyrazine in a drug discovery program can be analyzed by considering the contribution of its three key structural components.

| Structural Component | Role in Medicinal Chemistry | Potential Impact on Drug Properties |

| Pyrazine Core | Bioisosteric scaffold, hydrogen bond acceptor.[1] | Modulates target binding affinity (especially for kinases), improves metabolic stability, and fine-tunes solubility.[5] |

| Isopropoxy Group | Lipophilic modifier, metabolic shield. | Increases lipophilicity (logP), potentially enhancing membrane permeability. Can block a potential site of metabolism on the pyrazine ring, thereby increasing the compound's half-life.[9] |

| Bromomethyl Group | Reactive handle for chemical diversification.[8] | Enables the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. Allows for the attachment of various pharmacophores to target specific biological endpoints.[10] |

Application in Kinase Inhibitor Design: A prominent application for this scaffold is in the development of protein kinase inhibitors.[11] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The 2-(Bromomethyl)-5-isopropoxypyrazine scaffold can be used to synthesize molecules where the pyrazine nitrogen acts as the hinge-binding element. The bromomethyl group serves as the attachment point for a linker connected to a moiety that occupies the solvent-exposed region, allowing for the optimization of potency and selectivity.[12][13]

Conclusion and Future Perspectives

2-(Bromomethyl)-5-isopropoxypyrazine represents a highly valuable, albeit under-explored, building block for medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its reactivity is predictable and robust. The tripartite combination of a bioisosteric pyrazine core, a lipophilicity-modulating isopropoxy group, and a versatile bromomethyl handle makes it an ideal starting point for generating diverse chemical libraries. Researchers and drug development professionals can leverage this synthon to accelerate hit-to-lead and lead optimization campaigns, particularly in areas such as oncology, virology, and inflammatory diseases where pyrazine-based therapeutics have already shown significant promise.[2][14] The strategic application of this building block will undoubtedly contribute to the discovery of novel and effective therapeutic agents.

References

-

The Chemical Backbone: How 2-(Chloromethyl)pyrazine Fuels Organic Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]

-

Bioisosteres in Medicinal Chemistry. (2023). Open MedScience. [Link]

-

Madhusudhan, G., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(3), 274-278. [Link]

-

Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]

-

Tulasi Devi, M., & Venkata N. Rao, C. (n.d.). Synthesis and Spectral Characterisation of Imidazo [1,2a] Pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

-

Sianipar, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

-

Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Reachem. [Link]

-

Gerlach, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 28(7), 3183. [Link]

-

Parveen, H., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(9), 2108. [Link]

-

Tomizuka, A., & Moriyama, K. (2020). One-pot synthesis of chiral 2-substituted-5-bromomethyl tetrahydrofurans. Advanced Synthesis & Catalysis. [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]

-

Barrow, J. C., & Page, K. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1222. [Link]

-

Tavares da Silva, E., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327. [Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2012). Bioorganic & Medicinal Chemistry. [Link]

-

Drug design and relationship of functional groups to pharmacologic activity. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

-

da Silva, A. C. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

-

Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. [Link]

-

Wagner, R., & Czerny, M. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(17), e202300362. [Link]

-

Barrow, J. C., & Page, K. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1222. [Link]

-

Kumar, P., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1833-1845. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. openmedscience.com [openmedscience.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pyrazine Core: A Privileged Scaffold for Modern Drug Discovery

Abstract

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for molecular elaboration have cemented its role in the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pyrazine-based intermediates, their synthesis, and their critical role in the discovery of novel drugs. We will delve into the causality behind experimental choices in their synthesis, explore their wide-ranging biological activities with quantitative data, and present detailed protocols and visualizations to empower your research endeavors.

The Strategic Importance of the Pyrazine Nucleus in Medicinal Chemistry

The pyrazine moiety is a "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a liability but rather a testament to the pyrazine ring's advantageous physicochemical properties. It is an electron-deficient aromatic system, which influences its interaction with biological macromolecules. The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for ligand-receptor binding.[1] Furthermore, the pyrazine ring can serve as a bioisosteric replacement for other aromatic systems like benzene or pyridine, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]

The clinical significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate a pyrazine core, treating a wide spectrum of diseases from tuberculosis to cancer.[2][3] This guide will explore the synthetic pathways to access key pyrazine intermediates and showcase their transformation into potent, biologically active molecules.

Synthesis of Key Pyrazine-Based Intermediates: A Practical Guide

The synthetic accessibility of functionalized pyrazines is a key driver of their widespread use in drug discovery. The following sections provide detailed, self-validating protocols for the synthesis of crucial pyrazine intermediates, explaining the rationale behind the chosen methodologies.

Synthesis of 3-Aminopyrazine-2-carbonitrile: A Versatile Building Block

3-Aminopyrazine-2-carbonitrile is a highly valuable intermediate due to its diverse biological activities, including antimycobacterial, antibacterial, and anticancer properties.[4] Its synthesis can be approached through several routes, with functional group transformations on a pre-existing pyrazine core being a common strategy.

This protocol details a one-pot synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid using a coupling agent.[5]

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Substituted benzylamine, alkylamine, or aniline

-

Microwave reactor

Procedure:

-

Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous DMSO in a microwave-safe reaction vessel.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.3 equivalents) to the solution. Allow the reaction to proceed for 5-10 minutes at room temperature, or until the cessation of CO2 evolution (bubbling). This step forms a highly reactive acyl-imidazole intermediate.

-

To the activated acid, add the desired benzylamine, alkylamine, or aniline (1.5 equivalents).

-

Seal the vessel and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes with a power of 100 W.[5] Microwave irradiation accelerates the reaction, significantly reducing the reaction time compared to conventional heating.

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality in Experimental Choices:

-

CDI as a Coupling Agent: CDI is an excellent choice for amide bond formation as it activates the carboxylic acid without the need for harsh conditions. The byproducts, imidazole and CO2, are easily removed.

-

Microwave-Assisted Synthesis: This technique provides rapid and uniform heating, leading to shorter reaction times, higher yields, and often cleaner products compared to conventional heating methods.

Synthesis of 3-Chloropyrazine-2-carbonitrile: An Intermediate for Further Functionalization

3-Chloropyrazine-2-carbonitrile is a key intermediate for introducing various functionalities onto the pyrazine ring, particularly through nucleophilic aromatic substitution reactions.[1]

This protocol describes the synthesis of 3-chloropyrazine-2-carbonitrile via direct chlorination using sulfuryl chloride.[1]

Materials:

-

Pyrazine-2-carbonitrile

-

Toluene

-

Dimethylformamide (DMF)

-

Sulfuryl chloride (SO2Cl2)

-

Diethyl ether

-

Ice

-

Solid sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyrazine-2-carbonitrile (1.0 equivalent) in a mixture of toluene and DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sulfuryl chloride (4.0 equivalents) dropwise over 10 minutes, maintaining the temperature at 0°C.[1] The use of a significant excess of sulfuryl chloride ensures complete chlorination. DMF acts as a catalyst in this reaction.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 5 hours.

-

Decant the toluene layer. Extract the remaining reddish oil with diethyl ether.

-

Combine the organic layers and quench the reaction by pouring it into ice water.

-

Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile as a white powder.[6]

Self-Validating System:

The purity of the synthesized intermediates can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. The expected spectral data for 3-chloropyrazine-2-carbonitrile are well-documented, allowing for direct comparison and validation of the synthesized product.[6]

Biological Activities of Pyrazine Derivatives: A Quantitative Overview

Pyrazine-based compounds exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. This section provides a quantitative summary of their efficacy.

Anticancer Activity

Pyrazine derivatives have emerged as potent anticancer agents, often functioning as kinase inhibitors.[7] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 (Breast) | 9.1 | [8] |

| Chalcone-Pyrazine Hybrid | Compound 48 | BEL-7402 (Liver) | 10.74 | [8] |

| Polyphenols-Pyrazine Hybrid | Compound 67 | MCF-7 (Breast) | 70.9 | [8] |

| Cinnamic acid-Pyrazine Hybrid | Compound 34 | BEL-7402 (Liver) | 9.400 | [8] |

| Cinnamic acid-Pyrazine Hybrid | Compound 34 | A549 (Lung) | 7.833 | [8] |

| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | Hep-2 (Larynx) | 11 | [9] |

| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | HepG2 (Liver) | 13 | [9] |

| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | MCF-7 (Breast) | 11 | [9] |

| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | A375 (Melanoma) | 11 | [9] |

| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | Hela (Cervical) | 17.50 | [10] |

| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [10] |

| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | A549 (Lung) | 68.75 | [10] |

| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | Caco-2 (Colon) | 73.08 | [10] |

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against a range of bacteria and fungi, including Mycobacterium tuberculosis.

Table 2: Antimicrobial and Antitubercular Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazine-2-carboxylic acid derivative | Compound P4 | Candida albicans | 3.125 | [3][7] |

| Pyrazine-2-carboxylic acid derivative | Compound P10 | Candida albicans | 3.125 | [3][7] |

| Pyrazine-2-carboxylic acid derivative | Compounds P3, P4, P7, P9 | Escherichia coli | 50 | [3][7] |

| Triazolo[4,3-a]pyrazines | Compound 2e | Staphylococcus aureus | 32 | [7] |

| Triazolo[4,3-a]pyrazines | Compound 2e | Escherichia coli | 16 | [7] |

| Pyrazinamide Analog | N-(2-ethylhexyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | <6.25 | [3] |

| Pyrazinamide Analog | N-(4-fluorobenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | <6.25 | [3] |

| 3-benzylaminopyrazine-2-carboxamide | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | [11] |

| Pyrazine with amidoxime moiety | Compounds 5-18 | Mycobacterium tuberculosis | 25-100 | [12] |

| Pyrazine-triazole hybrid | Compound 4f | Bacillus subtilis | 3.12 | [5] |

| Pyrazine-triazole hybrid | Compound 4k | Staphylococcus aureus | 3.12 | [5] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which pyrazine derivatives exert their therapeutic effects is paramount for rational drug design. This section explores the mechanisms of two prominent pyrazine-containing drugs and provides visual representations of key signaling pathways.

Bortezomib: A Proteasome Inhibitor for Multiple Myeloma

Bortezomib (Velcade®) was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[2] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[13]

Mechanism of Action:

-

Proteasome Inhibition: Bortezomib specifically targets and inhibits the chymotrypsin-like activity of the 20S core particle of the 26S proteasome.[13]

-

Accumulation of Ubiquitinated Proteins: This inhibition leads to the accumulation of misfolded and regulatory proteins within the cell.

-

Induction of ER Stress: The buildup of unfolded proteins in the endoplasmic reticulum (ER) triggers the unfolded protein response (UPR), leading to ER stress and ultimately apoptosis (programmed cell death).[13]

-

Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. By preventing IκB degradation, bortezomib keeps NF-κB in an inactive state in the cytoplasm, which downregulates the expression of pro-survival genes.[13]

Caption: Mechanism of action of Pyrazinamide.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the pyrazine scaffold and the analysis of the resulting changes in biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental to the drug discovery process.

Amiloride and its Analogs: Blockers of Epithelial Sodium Channels

Amiloride is a potassium-sparing diuretic that acts by blocking epithelial sodium channels (ENaC). SAR studies on amiloride have provided valuable insights into the structural requirements for ENaC inhibition.

-

Guanidino Group: The unsubstituted guanidino group is essential for activity. Substitution on this group leads to a significant loss of potency. [1]* Pyrazine Ring Substituents:

-

Position 6: The nature of the substituent at position 6 of the pyrazine ring significantly influences the off-rate of the drug from the channel. Halogen substitutions generally enhance activity, with chlorine being optimal. [14] * Position 5: Substitution at the 5-amino group with alkyl or alkenyl groups can increase potency by up to 140-fold compared to amiloride. [1]This is attributed to increased hydrophobic interactions with the channel protein.

-

Conclusion and Future Perspectives

The pyrazine core continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its enduring relevance in medicinal chemistry. The ongoing exploration of novel synthetic methodologies, such as flow chemistry and biocatalysis, will further expand the accessible chemical space of pyrazine derivatives. As our understanding of the molecular basis of diseases deepens, the rational design of pyrazine-based molecules targeting specific biological pathways will undoubtedly lead to the development of safer and more effective drugs. This guide has provided a solid foundation for researchers to build upon, offering both the practical knowledge for synthesis and the conceptual framework for the design of the next generation of pyrazine-based therapeutics.

References

-

Wikipedia. Pyrazinamide. [Link]

-

Dr.Oracle. What is the mechanism of action (MOA) of Pyrazinamide? Patsnap Synapse. Published April 16, 2025. [Link]

-

EXCLI Journal. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Published January 16, 2023. [Link]

-

Patsnap Synapse. What is the mechanism of Bortezomib? Published July 17, 2024. [Link]

-

Zhang Y, Wade MM, Scorpio A, Zhang H, Sun Z. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. J Antimicrob Chemother. 2003 Nov;52(5):790-5. [Link]

-

Li JH, Cragoe EJ Jr, Lindemann B. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. J Membr Biol. 1987;95(2):171-85. [Link]

-

Zhang Y, Mitchison D. The curious characteristics of pyrazinamide: a review. Int J Tuberc Lung Dis. 2003 Jan;7(1):6-21. [Link]

-

Vigne P, Frelin C, Cragoe EJ Jr, Lazdunski M. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Mol Pharmacol. 1984 Jan;25(1):131-6. [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

-

Goudah A, Mogensen TH, D'Andrea L, et al. Structure-activity relations of amiloride and its derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. J Membr Biol. 1996 Aug;152(3):227-35. [Link]

-

Asian Journal of Pharmaceutics. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. [Link]

-

MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Published March 28, 2019. [Link]

-

Badrinarayanan S, Sperry J. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Org Biomol Chem. 2012 Jan 21;10(3):535-41. [Link]

-

ResearchGate. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. [Link]

-

ResearchGate. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. [Link]

-

Ohta A, Akita Y, Hara M. Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides. Chemical and Pharmaceutical Bulletin. 1979;27(9):2027-2041. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Published November 5, 2023. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

-

Journal of Pharmaceutical Sciences and Research. One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. [Link]

-

MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Published March 31, 2002. [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Published February 2, 2017. [Link]

-

Asian Journal of Pharmaceutics. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. [Link]

-

Gobis K, Foks H, Kedzia A, Wierzchowska M, Kwapisz E, Zwolska Z, Augustynowicz-Kopeć E. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Pol Pharm. 2006 Jan-Feb;63(1):39-45. [Link]

-

Amanote Research. (PDF) Structure-Activity Relations of Amiloride and Its - Amanote Research. [Link]

-

NCBI. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

- Google Patents. Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

-

Journal of Research in Pharmacy. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

-

MDPI. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Published October 20, 2015. [Link]

- Google Patents. Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.

-

RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

-

NCBI. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

Semantic Scholar. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. [Link]

-

MDPI. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Published May 16, 2021. [Link]

-

Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Published November 14, 2025. [Link]

-

PubMed. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. [Link]

-

Superprof. How to Make Dot and Cross Diagrams. [Link]

-

Bentham Science. Antitubercular Agents: Quantitative Structure Activity Relationships and Drug Design. [Link]

-

RSC Education. How to draw dot and cross diagrams. Published January 3, 2022. [Link]

-

Save My Exams. Dot-&-Cross Diagrams (Cambridge (CIE) AS Chemistry): Revision Note. Published June 18, 2025. [Link]

-

ResearchGate. (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]

-

NCBI. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

Sources

- 1. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2780624A - Process of producing pyrazinamide - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 14. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 2-(Bromomethyl)-5-isopropoxypyrazine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(Bromomethyl)-5-isopropoxypyrazine, a key intermediate in pharmaceutical synthesis. A detailed protocol for measuring thermodynamic equilibrium solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is presented. The guide also explores the theoretical principles governing solubility, including solute-solvent interactions based on polarity and hydrogen bonding capabilities. Illustrative data is presented for a range of common organic solvents, and the practical implications for reaction chemistry, purification, and formulation are discussed. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solution behavior.

Introduction

2-(Bromomethyl)-5-isopropoxypyrazine is a heterocyclic compound of significant interest as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in multi-step synthetic processes necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents.[1][2] The choice of solvent is a critical decision that impacts reaction kinetics, yield, downstream processing, and purification strategies like crystallization.[3][4][5]

An accurately determined solubility profile enables chemists to:

-

Select optimal solvents for chemical reactions to ensure homogeneity and favorable reaction rates.

-

Design efficient crystallization and purification processes.[6]

-

Avoid issues of precipitation during work-up and isolation procedures.

-

Develop robust analytical methods.

This guide provides both the theoretical foundation and a practical, validated methodology for characterizing the solubility of 2-(Bromomethyl)-5-isopropoxypyrazine across a spectrum of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved to form a homogeneous solution at a specific temperature and pressure.[7][8] This equilibrium is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[9]

-

Molecular Structure Analysis: 2-(Bromomethyl)-5-isopropoxypyrazine possesses a moderately polar pyrazine ring containing two nitrogen atoms (hydrogen bond acceptors), an isopropoxy group (providing some lipophilicity and a weak hydrogen bond acceptor site), and a bromomethyl group (a polar, reactive site). This combination of functional groups suggests that its solubility will be highest in solvents of intermediate polarity and lower in highly nonpolar (e.g., alkanes) or highly polar protic solvents (e.g., water) where it cannot effectively disrupt the strong solvent-solvent hydrogen bonding network.

-

Solvent Classes and Expected Interactions:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents are expected to be effective at dissolving the compound. Their dipole moments can interact favorably with the polar pyrazine and bromomethyl groups, without the competing hydrogen bond donation that can hinder solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. While they can interact with the nitrogen atoms of the pyrazine ring, their own strong hydrogen bonding networks may limit the solubility of the moderately polar solute.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the polar nature of the pyrazine ring and bromomethyl group. The nonpolar isopropoxy tail may provide some minimal affinity.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and are often good solvents for a wide range of organic compounds. They are expected to effectively solvate 2-(Bromomethyl)-5-isopropoxypyrazine.

-

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true solubility of a compound is the measurement of its thermodynamic equilibrium solubility.[9][10][11] The shake-flask method is a well-established technique for this purpose.[12][13] The concentration of the dissolved solute is then accurately quantified using a validated analytical technique, such as HPLC-UV.[14][15]

Materials and Reagents

-

Solute: 2-(Bromomethyl)-5-isopropoxypyrazine (>98% purity)

-

Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Ethyl Acetate, Hexane.

-

Equipment:

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 2-(Bromomethyl)-5-isopropoxypyrazine (e.g., ~20-30 mg) to a 2 mL glass vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[12]

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure that thermodynamic equilibrium is achieved.[14][16] Longer times (48-72 hours) may be necessary and should be confirmed by time-point sampling.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Take care not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[16] This step is crucial to remove any fine particulate matter that could interfere with the HPLC analysis.

-

Dilution: Based on an estimated solubility range, dilute the filtrate with a suitable solvent (typically the mobile phase used in the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification by HPLC: Analyze the diluted sample by a validated HPLC-UV method. The concentration of 2-(Bromomethyl)-5-isopropoxypyrazine is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[12][14]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for determining thermodynamic solubility.

Illustrative Solubility Profile

The following data were generated using the protocol described in Section 3.0. This data is illustrative and serves to demonstrate the expected solubility trends based on solvent properties.

| Solvent | Solvent Class | Polarity Index (Snyder) | Dielectric Constant (ε) | Solubility (mg/mL) at 25°C |

| Hexane | Nonpolar | 0.1 | 1.88 | < 1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | 25 |

| Dichloromethane | Chlorinated | 3.1 | 9.08 | > 200 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 150 |

| Acetone | Polar Aprotic | 5.1 | 20.7 | > 200 |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 180 |

| Isopropanol | Polar Protic | 3.9 | 19.9 | 45 |

| Ethanol | Polar Protic | 4.3 | 24.5 | 60 |

| Methanol | Polar Protic | 5.1 | 32.7 | 75 |

Interpretation and Discussion

The illustrative data align well with the theoretical principles outlined in Section 2.0.

-

High Solubility: The compound exhibits very high solubility (>200 mg/mL) in moderately polar aprotic solvents like Dichloromethane and Acetone. These solvents effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonded network.

-

Moderate to Good Solubility: Ethyl Acetate and Acetonitrile also prove to be good solvents, capable of significant dipole-dipole interactions.

-

Polar Protic Solvents: Solubility is moderate in alcohols like Methanol and Ethanol. While these solvents can act as hydrogen bond acceptors for the pyrazine nitrogens, the overall solvation is less favorable compared to the best aprotic solvents.

-

Low Solubility: As expected, solubility is poor in the nonpolar alkane solvent, Hexane. The aromatic solvent Toluene shows some capacity to dissolve the compound, likely due to π-stacking interactions with the pyrazine ring.

Practical Applications and Considerations

-

Reaction Solvent Selection: For reactions requiring high concentrations of 2-(Bromomethyl)-5-isopropoxypyrazine, Dichloromethane or Acetone would be excellent choices, assuming they are compatible with the reaction chemistry.

-

Purification by Crystallization: To perform a successful recrystallization, a solvent system is needed where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a good solvent (like Acetone) and a poor solvent or "anti-solvent" (like Hexane or Water) would be a logical starting point for development.[6]

-

Chromatography: The solubility data is useful for selecting the initial solvent for loading a sample onto a chromatography column and for developing mobile phase systems.

Conclusion

A comprehensive understanding of the solubility profile of 2-(Bromomethyl)-5-isopropoxypyrazine is essential for its effective use in research and development. This guide has detailed a robust, validated protocol based on the shake-flask method with HPLC quantification for obtaining reliable thermodynamic solubility data. The provided analysis demonstrates that the compound's solubility is highest in moderately polar aprotic solvents, a finding consistent with its molecular structure. By applying the principles and methods described herein, scientists can make informed decisions regarding solvent selection, leading to more efficient and successful synthetic and purification processes.

References

-

OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

Ozturk, O., & Isimer, A. (2014). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. ResearchGate. Retrieved from [Link]

-

HMN. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

-

Reller, M., et al. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-liquids solvents. SciSpace. Retrieved from [Link]

-

Clark, J. H., & Macquarrie, D. J. (n.d.). Solvents and sustainable chemistry. PMC - NIH. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

(n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

-

(n.d.). Physical Pharmaceutics I. Retrieved from [Link]

-

(2011). Principles of Solubility. ResearchGate. Retrieved from [Link]

-

Adhikari, S. N. R. (n.d.). SOLUBILITY OF DRUGS. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

-

Anwer, M. K., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. Retrieved from [Link]

-

Alshehri, S., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega. Retrieved from [Link]

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. onlytrainings.com [onlytrainings.com]

- 4. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cbspd.s3.ap-south-1.amazonaws.com [cbspd.s3.ap-south-1.amazonaws.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. biorelevant.com [biorelevant.com]

Modulating Pyrazine Reactivity: A Deep Dive into the Electronic Effects of the Isopropoxy Group

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract